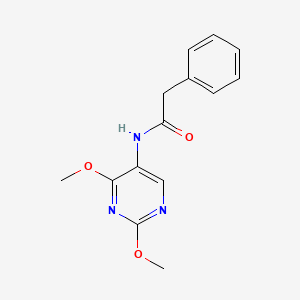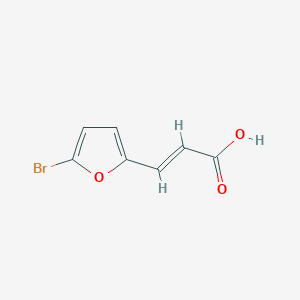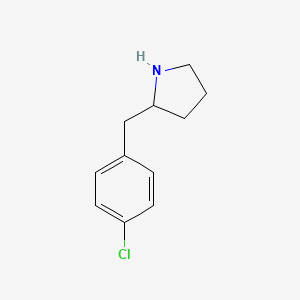![molecular formula C20H18N6O2 B2749982 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide CAS No. 863018-69-3](/img/structure/B2749982.png)
2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a phenyl group and a phenethyl-acetamide moiety.
Vorbereitungsmethoden
The synthesis of 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,5-d]pyrimidine ring system. For example, the reaction of 3-phenyl-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions can yield the desired triazolopyrimidine core.
Introduction of the Keto Group: The keto group at the 7-position can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Substitution with Phenethyl-Acetamide: The final step involves the acylation of the triazolopyrimidine core with phenethyl-acetamide. This can be achieved using acylating agents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenyl and phenethyl-acetamide groups can be modified through substitution reactions. For example, halogenation using reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. This can involve reactions with aldehydes, ketones, or other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors. It has shown promise in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: Researchers use this compound to study cellular processes and molecular pathways. It can serve as a tool to investigate the role of specific proteins and enzymes in various biological systems.
Chemical Biology: The compound is used in chemical biology to develop probes and assays for detecting and quantifying biological molecules. It can help in the identification of new drug targets and the validation of existing ones.
Industrial Applications: In industry, the compound can be used as an intermediate in the synthesis of more complex molecules. It may also find applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. It may also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
The molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied. For example, in cancer cells, the compound may inhibit kinases involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
Triazolo[1,5-a]pyrimidine Derivatives: These compounds also feature a triazolo-pyrimidine core and have shown potential in various therapeutic applications, including as kinase inhibitors.
Purine Analogues: Purine analogues, such as adenine derivatives, have structural similarities and are widely used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethyl-acetamide moiety, which may confer distinct biological properties and therapeutic potential.
Eigenschaften
IUPAC Name |
2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c27-17(21-12-11-15-7-3-1-4-8-15)13-25-14-22-19-18(20(25)28)23-24-26(19)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVJNCOFVFXREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)



![ethyl 2-[2-(benzenesulfonyl)acetamido]-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)


![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide](/img/structure/B2749914.png)
![tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2749916.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2749917.png)

